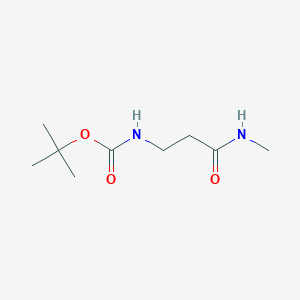
tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate
Description
“tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C9H20N2O2 .
Synthesis Analysis
The synthesis of tert-Butyl carbamates, which are related to the compound , involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This is followed by a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and trapping of the isocyanate derivative .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate” can be represented by the InChI code: 1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate” include a molecular weight of 188.27 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its predicted boiling point is 280.3±23.0 °C, and it has a predicted density of 0.949±0.06 g/cm3 .Propriétés
IUPAC Name |
tert-butyl N-[3-(methylamino)-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-5-7(12)10-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKXDJXQNXCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

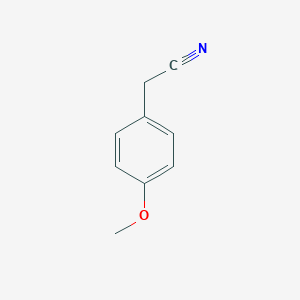
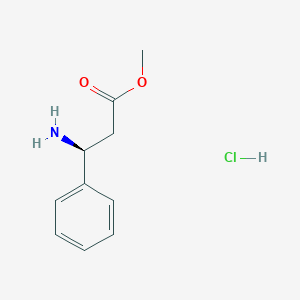
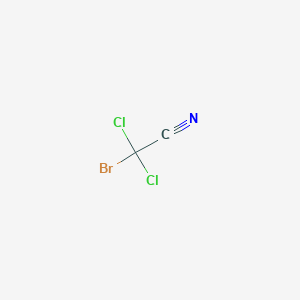
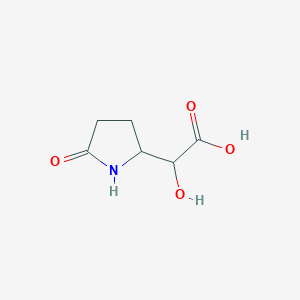
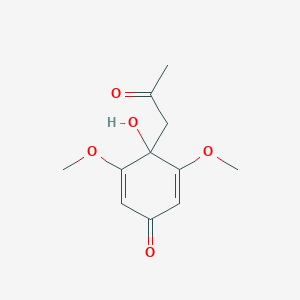
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
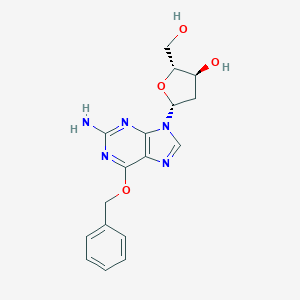
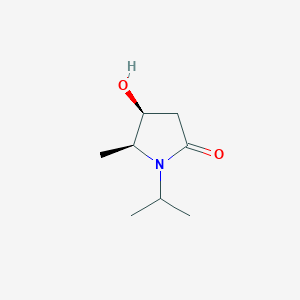
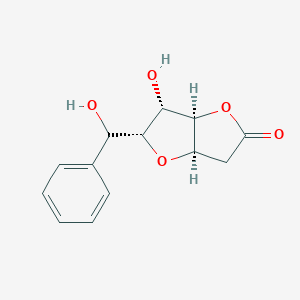
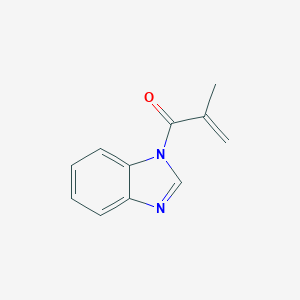
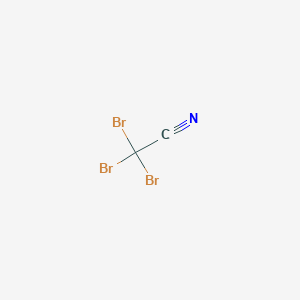
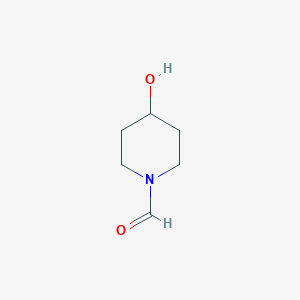
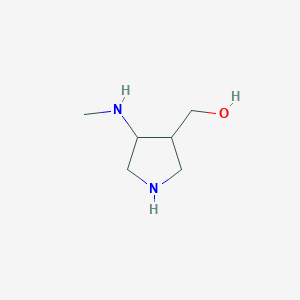
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)